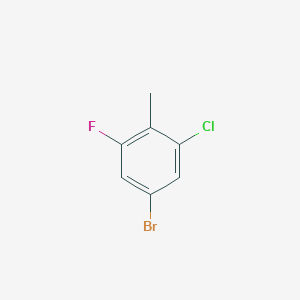

5-Bromo-1-chloro-3-fluoro-2-methylbenzene

CAS No.: 1806058-46-7

Cat. No.: VC2720785

Molecular Formula: C7H5BrClF

Molecular Weight: 223.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806058-46-7 |

|---|---|

| Molecular Formula | C7H5BrClF |

| Molecular Weight | 223.47 g/mol |

| IUPAC Name | 5-bromo-1-chloro-3-fluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |

| Standard InChI Key | ZBERASGCRWMSSO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1Cl)Br)F |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)F |

Introduction

Chemical Properties and Structure

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is characterized by its distinctive substitution pattern on a benzene ring. This compound belongs to the class of halogenated aromatic hydrocarbons, which are known for their diverse reactivity patterns and utility in organic synthesis. The molecule features a benzene core with four substituents: a bromine atom at position 5, a chlorine atom at position 1, a fluorine atom at position 3, and a methyl group at position 2. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and applications in various fields.

The basic physical and chemical properties of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| CAS Number | 1806058-46-7 |

| SMILES Notation | CC1=C(F)C(Cl)=CC(Br)=C1 |

| Physical State | Solid |

The presence of three different halogen atoms in this molecule creates an interesting electronic distribution across the benzene ring. The electronegativity differences among bromine, chlorine, and fluorine result in varying carbon-halogen bond polarities, influencing the compound's reactivity at different positions. The methyl group, being electron-donating, further modifies the electronic properties of the ring, creating a complex electronic landscape that determines the molecule's behavior in various chemical reactions and biological systems.

Synthesis Methods

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene typically involves carefully controlled halogenation reactions. One common synthetic approach is the selective bromination of 1-chloro-3-fluoro-2-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction must be carried out under carefully controlled conditions to ensure that bromination occurs at the desired position on the benzene ring, specifically at position 5. The directing effects of the existing substituents (chlorine, fluorine, and methyl) play crucial roles in determining the regioselectivity of the bromination reaction, necessitating precise reaction control to achieve high yields of the desired product.

Industrial production of this compound often employs large-scale halogenation processes with optimized conditions to achieve high yield and purity. These processes frequently utilize continuous flow reactors rather than batch processes, allowing for better control of reaction parameters and more consistent product quality. Advanced separation techniques, including column chromatography, recrystallization, and distillation, are implemented to purify the final product and remove any unwanted byproducts or unreacted starting materials. Quality control measures typically ensure that commercial preparations of this compound achieve purity levels of 95% or higher.

Step-by-Step Synthesis Protocol

A typical laboratory-scale synthesis procedure might follow these general steps:

-

Preparation of the starting material (1-chloro-3-fluoro-2-methylbenzene)

-

Bromination using a suitable brominating agent (Br₂, NBS, etc.)

-

Careful control of temperature and reaction time to ensure regioselectivity

-

Workup and isolation of the product

-

Purification through appropriate methods (recrystallization, chromatography)

Each of these steps requires specific reaction conditions and careful monitoring to ensure successful synthesis of the target compound. The bromination step particularly demands attention to detail, as competitive bromination at alternative positions must be minimized to achieve good yields of the desired product.

Applications in Medicinal Chemistry

Antimicrobial Properties

In medicinal chemistry, derivatives of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene have demonstrated significant antimicrobial activity against various bacterial strains. Recent studies have explored the potential of these compounds as novel antimicrobial agents, particularly against drug-resistant pathogens that pose serious public health challenges. The following table illustrates the minimum inhibitory concentration (MIC) values reported for some derivatives against common bacterial pathogens:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative 1 | MRSA | 31.25 |

| Derivative 2 | E. coli | 15.625 |

| Derivative 3 | P. aeruginosa | 62.5 |

| Derivative 4 | S. aureus | 25.0 |

These findings suggest that the halogen substituents enhance binding affinity to bacterial targets, potentially disrupting critical processes in bacterial metabolism. The specific arrangement of halogens on the benzene ring appears to play a crucial role in determining antimicrobial potency and spectrum of activity. Structure-activity relationship studies have indicated that modifications to the halogen pattern can significantly influence antimicrobial activity, allowing for the rational design of more potent derivatives targeted at specific bacterial pathogens.

Agrochemical Applications

In the agrochemical industry, 5-Bromo-1-chloro-3-fluoro-2-methylbenzene and its derivatives have found applications in the development of herbicides and pesticides. The halogenated structure contributes to the efficacy of these agrochemicals, providing enhanced activity against targeted pests and weeds. Halogenated aromatics often demonstrate favorable properties for agrochemical applications, including increased lipophilicity (which aids in penetration of plant cuticles or insect exoskeletons), enhanced metabolic stability, and improved target binding properties.

The specific arrangement of halogens in 5-Bromo-1-chloro-3-fluoro-2-methylbenzene makes it particularly suitable as a building block for agrochemical development. The bromine, chlorine, and fluorine atoms can be selectively modified or preserved depending on the desired properties of the final product. This flexibility allows chemists to fine-tune the biological activity, environmental persistence, and safety profile of agrochemical products derived from this compound. The development of next-generation agrochemicals with improved efficacy, reduced environmental impact, and better resistance management properties remains an active area of research in which halogenated building blocks like 5-Bromo-1-chloro-3-fluoro-2-methylbenzene play important roles.

Structure-Activity Relationships

The relationship between the structure of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene derivatives and their biological activity provides valuable insights for rational design of new compounds with enhanced properties. The position and nature of the halogen substituents significantly influence the compound's behavior in biological systems. For instance, the bromine atom at position 5 appears to be particularly important for antimicrobial activity, possibly due to its size and polarizability, which may facilitate binding to specific bacterial targets.

Comparative studies with structurally related compounds have helped elucidate the importance of specific structural features. For example, when comparing 5-Bromo-1-chloro-3-fluoro-2-methylbenzene with its isomer 5-Bromo-1-chloro-2-fluoro-3-methylbenzene (where the positions of the fluorine and methyl groups are swapped), notable differences in reactivity and biological activity have been observed. These structure-activity relationships provide a foundation for the rational design of new derivatives with optimized properties for specific applications.

Comparison with Similar Compounds

When comparing 5-Bromo-1-chloro-3-fluoro-2-methylbenzene with similar polyhalogenated aromatic compounds, several structural and functional differences become apparent. One closely related compound is 5-Bromo-1-chloro-2-fluoro-3-methylbenzene (CAS: 1160574-49-1), which differs only in the positions of the fluorine and methyl groups . This seemingly minor structural difference can significantly alter the compound's chemical behavior and biological activity profile due to changes in the electronic distribution across the molecule.

Another relevant comparison is with 5-bromo-1,3-dichloro-2-fluoro-benzene, a compound that replaces the methyl group with a second chlorine atom . The absence of the electron-donating methyl group in this compound results in a more electron-deficient aromatic ring, potentially enhancing reactivity toward nucleophilic aromatic substitution reactions. The following table compares key properties of these structurally related compounds:

| Compound | CAS Number | Key Structural Feature | Notable Difference |

|---|---|---|---|

| 5-Bromo-1-chloro-3-fluoro-2-methylbenzene | 1806058-46-7 | F at position 3, CH₃ at position 2 | Reference compound |

| 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | 1160574-49-1 | F at position 2, CH₃ at position 3 | Swapped F and CH₃ positions |

| 5-Bromo-1,3-dichloro-2-fluoro-benzene | — | Second Cl instead of CH₃ | More electron-deficient ring |

These structural variations result in different electronic distributions, which in turn influence reactivity patterns, binding properties, and biological activities. Understanding these structure-property relationships is crucial for the rational design of new compounds with tailored properties for specific applications.

Future Research Directions

Research on 5-Bromo-1-chloro-3-fluoro-2-methylbenzene and its derivatives continues to evolve, with several promising directions for future investigation. One area of particular interest is the development of more efficient and selective synthetic routes to prepare this compound and its analogues. Advances in transition metal catalysis, flow chemistry, and green chemistry principles offer opportunities to improve synthetic methods, potentially leading to more sustainable and economical production processes.

Another important direction for future research involves deeper exploration of the biological activities of derivatives based on this scaffold. While antimicrobial applications have shown promise, there remains significant potential for discovering new biological activities through systematic structure-activity relationship studies. The development of more potent and selective compounds targeting specific biological pathways or pathogens could lead to valuable new therapeutic or agrochemical agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume